

Application Note & Protocol: Bioanalytical Method for Repaglinide and its Metabolites

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Repaglinide M2-D5

Cat. No.: B12374705

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

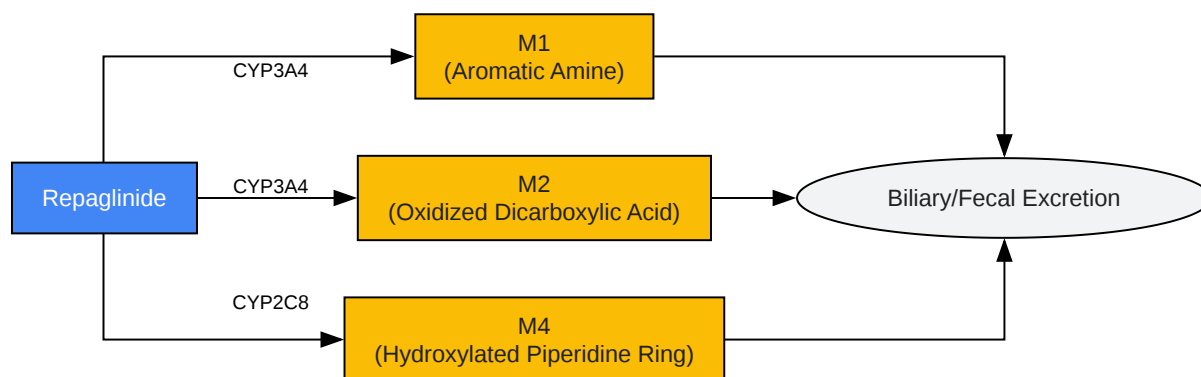
Introduction

Repaglinide is a potent, short-acting oral antidiabetic agent belonging to the meglitinide class. It is used to manage type 2 diabetes mellitus by stimulating insulin secretion from pancreatic β -cells. The drug is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C8, leading to the formation of several metabolites.[1][2] The major metabolites include M1 (aromatic amine), M2 (oxidized dicarboxylic acid), and M4 (hydroxylation on the piperidine ring).[1][2] These metabolites are pharmacologically inactive and are primarily excreted in the bile.[1]

Accurate and robust bioanalytical methods are crucial for pharmacokinetic studies, drug-drug interaction assessments, and clinical monitoring of repaglinide and its metabolites. This document provides a detailed overview of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of repaglinide and its key metabolites in biological matrices.

Metabolic Pathway of Repaglinide

Repaglinide undergoes extensive oxidative biotransformation. The formation of the M1 and M2 metabolites is primarily catalyzed by CYP3A4, while CYP2C8 is the principal enzyme responsible for the formation of the M4 metabolite.[1]



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Repaglinide.

Experimental Protocols

This section details a representative LC-MS/MS method for the analysis of repaglinide and its metabolites in human plasma.

Materials and Reagents

- Repaglinide, Metabolites (M1, M2, M4), and Internal Standard (IS) reference standards
- HPLC-grade methanol, acetonitrile, and water
- Formic acid and ammonium acetate
- Human plasma (with anticoagulant)
- Protein precipitation solvent (e.g., acetonitrile)
- Liquid-liquid extraction solvent (e.g., tert-butyl methyl ether)[3][4]

- Solid-phase extraction (SPE) cartridges (if applicable)

Sample Preparation

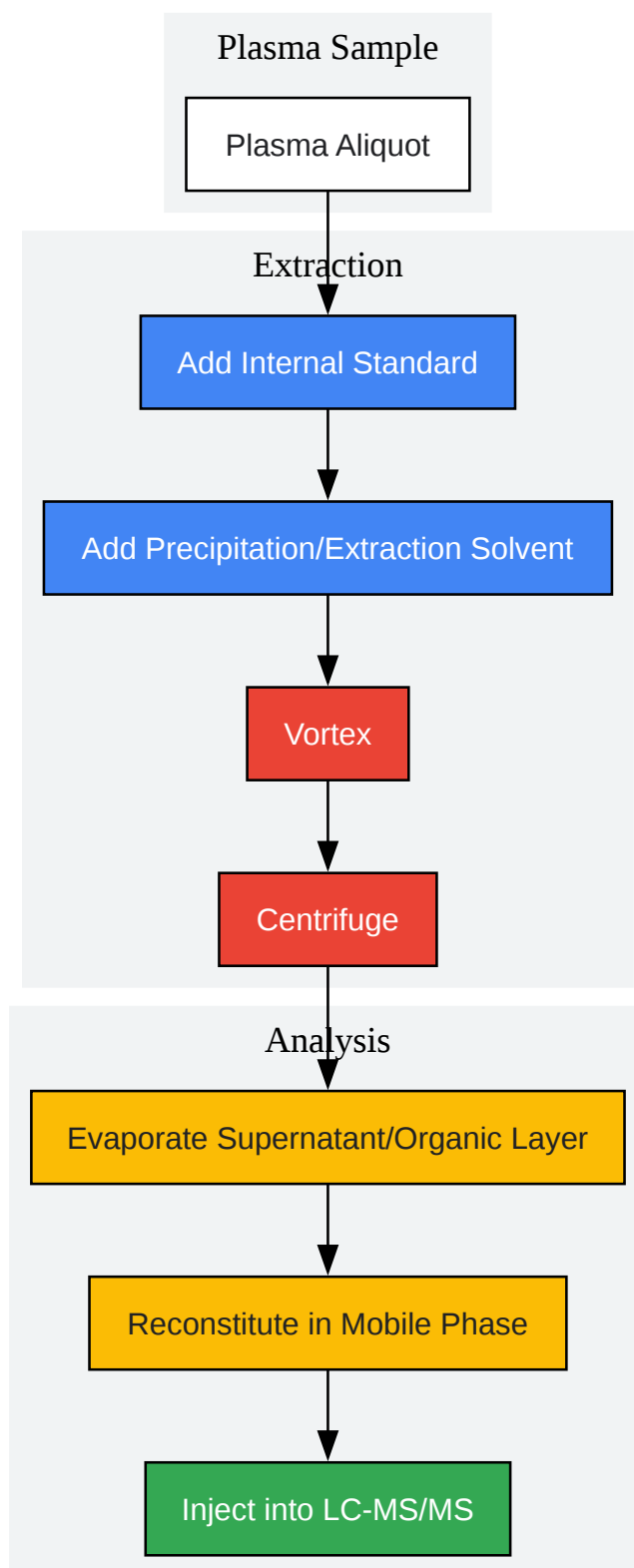
A critical step in bioanalysis is the effective extraction of the analytes from the biological matrix. [5] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). [6]

Protocol: Protein Precipitation (PPT)

- To 100 μ L of plasma sample, add 200 μ L of cold acetonitrile containing the internal standard.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject an aliquot into the LC-MS/MS system.

Protocol: Liquid-Liquid Extraction (LLE)

- To 200 μ L of plasma sample, add the internal standard.
- Add 1 mL of tert-butyl methyl ether. [3][4]
- Vortex for 5 minutes.
- Centrifuge at 4,000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness.
- Reconstitute the residue in the mobile phase for injection.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for sample preparation.

LC-MS/MS Conditions

Liquid Chromatography:

- Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 μ m) is commonly used.[6]
- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water or 10mM ammonium acetate).[6][7]
- Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.[3][8]
- Column Temperature: 40°C
- Injection Volume: 5-10 μ L

Tandem Mass Spectrometry:

- Ionization: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions: The specific precursor-to-product ion transitions for repaglinide and its metabolites need to be optimized. Representative transitions are listed below.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Repaglinide	453.3	162.2
Metabolite M1	-	-
Metabolite M2	-	-
Metabolite M4	-	-
Internal Standard	(e.g., Cetirizine: 389.0)	(e.g., 201.1)

Note: Specific m/z values for metabolites M1, M2, and M4 should be determined experimentally using reference standards.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for repaglinide. This data is compiled from various studies to provide a comparative overview.

Table 1: Linearity and Sensitivity

Analyte	Matrix	Linearity Range (ng/mL)	LLOQ (ng/mL)
Repaglinide	Human Plasma	0.5 - 100	0.5
Repaglinide	Rabbit Plasma	10 - 1000	5.23
Repaglinide	Human Microsomal Medium	2 - 1000	2
RPG Metabolites	Human Microsomal Medium	2 - 500	2

LLOQ: Lower Limit of Quantification

Table 2: Accuracy and Precision

Analyte	Matrix	QC Level (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Repaglinide	Human Plasma	Low, Med, High	< 15	< 15	85 - 115
Repaglinide	Rabbit Plasma	-	< 2.9	< 2.9	> 98.17
Repaglinide	Human Microsomal Medium	-	< 15	-	< 15 (deviation)

QC: Quality Control; %RSD: Percent Relative Standard Deviation

Table 3: Recovery and Matrix Effect

Analyte	Matrix	Extraction Method	Recovery (%)
Repaglinide	Human Plasma	LLE	~96
Repaglinide	Rabbit Plasma	Solvent Extraction	~95
Repaglinide & Metabolites	Human Microsomal Medium	TFME	~90

LLE: Liquid-Liquid Extraction; TFME: Thin-Film Microextraction

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of repaglinide and its major metabolites in biological matrices. The detailed protocols and compiled data serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and clinical drug development. Adherence to these validated procedures is essential for generating high-quality data to support regulatory submissions and advance our understanding of repaglinide's clinical pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ClinPGx [clinpgx.org]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 3. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma [scirp.org]
- 4. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]

- [5. gcms.cz \[gcms.cz\]](https://www.gcms.cz)
- [6. benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- [7. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [8. tandfonline.com \[tandfonline.com\]](https://www.tandfonline.com)
- To cite this document: BenchChem. [Application Note & Protocol: Bioanalytical Method for Repaglinide and its Metabolites]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12374705/docs#application-note-protocol-bioanalytical-method-for-repaglinide-and-its-metabolites>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

